molecular formula C10H15NO3 B168797 (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione CAS No. 171284-84-7

(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione

Cat. No.: B168797
CAS No.: 171284-84-7
M. Wt: 197.23 g/mol
InChI Key: XKHXNEYLUYSDJF-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a dihydropyrrolo[1,2-c]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrrolo[1,2-c]oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating the behavior of biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the dihydropyrrolo[1,2-c]oxazole ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione: Unique due to its tert-butyl group and dihydropyrrolo[1,2-c]oxazole ring system.

    This compound analogs: Compounds with similar structures but different substituents on the ring system.

    Other dihydropyrrolo[1,2-c]oxazole derivatives: Compounds with variations in the ring system or different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the tert-butyl group and the dihydropyrrolo[1,2-c]oxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,7aS)-3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXNEYLUYSDJF-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(CCC2=O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N2[C@@H](CCC2=O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451261
Record name (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171284-84-7
Record name (3R,7aS)-3-(1,1-Dimethylethyl)dihydro-1H,3H-pyrrolo[1,2-c]oxazole-1,5(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171284-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,7aS)-3-tert-Butyldihydro-1H-pyrrolo(1,2-C)oxazole-1,5(6H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171284847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,7aS)-3-tert-butyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-1,5(6H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.